molecular formula C5H10FNO B14855269 (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol

Cat. No.: B14855269
M. Wt: 119.14 g/mol
InChI Key: QRTAWJHVRQCBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a fluorine atom, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of cyclopentane derivatives, which undergo fluorination and subsequent amination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol apart is its specific combination of an amino group and a fluorine atom on a cyclopentane ring. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

2-amino-5-fluorocyclopentan-1-ol

InChI

InChI=1S/C5H10FNO/c6-3-1-2-4(7)5(3)8/h3-5,8H,1-2,7H2

InChI Key

QRTAWJHVRQCBIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1N)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.